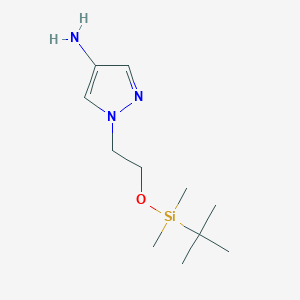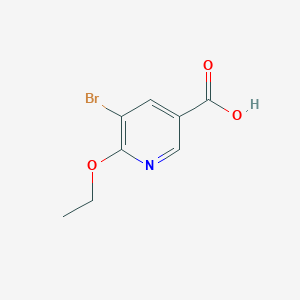![molecular formula C9H4BrF3N2O2 B1469446 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1121051-31-7](/img/structure/B1469446.png)
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
説明
This compound is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle . It contains a bromo group at the 6th position and a trifluoromethyl group at the 8th position of the imidazo[1,2-a]pyridine core . The compound also has a carboxylic acid group attached to the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds in the imidazole ring . It also contains a bromine atom at the 6th position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 309.04 . The compound should be stored in a refrigerator .科学的研究の応用
Automated Synthesis of Heterocycles
The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement in the field of heterocyclic chemistry. This method, developed by Herath et al. (2010), facilitates the automated and efficient production of highly functionalized imidazo[1,2-a] heterocycles, including carboxamides and Mur ligase inhibitors, without needing to isolate intermediates. This technology could streamline the production of complex molecules for research and development purposes Herath, Dahl, & Cosford, 2010.
Regioselective Trifluoromethylation
Zhou, Xu, and Zhang (2019) developed a transition-metal-free, visible-light-induced method for trifluoromethylating imidazo[1,2-a]pyridines. This approach employs anthraquinone-2-carboxylic acid as a photo-organocatalyst and Langlois reagent for trifluoromethylation, yielding 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities through direct regioselective functionalization. This method offers a mild, efficient route to introducing trifluoromethyl groups into heterocycles, potentially impacting material science and pharmaceutical research Zhou, Xu, & Zhang, 2019.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Du Hui-r (2014) outlined a versatile approach for preparing imidazo[1,2-a]pyridine carboxylic acid derivatives, demonstrating the compound's utility in synthesizing various derivatives. This method involves alkylation/cyclization with methyl bromopyruvate, followed by selective chlorination and Suzuki cross-coupling/hydrolysis, affording cyclopropane derivatives. Such methodologies underscore the compound's role in creating scaffolds for further chemical exploration and synthesis Du Hui-r, 2014.
Development of Novel Derivatives for Biological Studies
Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors, illustrating the compound's potential in developing new pharmacological agents. Their research involved systematic approaches to synthesize these derivatives, characterized by NMR spectroscopy and confirmed using monocrystalline X-ray crystallography. Molecular docking studies revealed these compounds' binding affinities, indicating their potential as therapeutic agents Jabri et al., 2023.
Microwave-Assisted Palladium-Catalyzed Suzuki Reaction
Lee, Park, Park, and Yum (2017) explored the diversification of imidazo[1,2-a]pyridines under microwave-assisted palladium-catalyzed Suzuki reactions. Their work demonstrates the compound's adaptability in synthesizing diverse derivatives, crucial for biological studies and drug development. By applying microwave-mediated reactions, they achieved significant enhancements in reaction speeds and efficiency, contributing to the compound's versatility in synthetic chemistry Lee et al., 2017.
Safety And Hazards
The compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) is also associated with the compound .
特性
IUPAC Name |
6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-5(9(11,12)13)7-14-6(8(16)17)3-15(7)2-4/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYQROKYZZMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162989 | |
| Record name | 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
1121051-31-7 | |
| Record name | 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121051-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)

![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)

![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
